Hexazinone-d6: A Technical Guide to its Chemical Properties, Structure, and Analytical Applications
Hexazinone-d6: A Technical Guide to its Chemical Properties, Structure, and Analytical Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexazinone-d6 is the deuterated analog of Hexazinone, a broad-spectrum triazine herbicide. In the realm of analytical chemistry and drug development, isotopically labeled compounds such as Hexazinone-d6 are invaluable tools. They serve as internal standards in quantitative analyses, particularly in mass spectrometry-based methods, ensuring accuracy and precision by correcting for matrix effects and variations in sample processing. This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical applications of Hexazinone-d6.
Chemical Properties and Structure
Hexazinone-d6 is a white crystalline solid.[1] The key physical and chemical properties of Hexazinone-d6 are summarized in the table below. The deuteration is typically on the dimethylamino group, leading to a higher molecular weight compared to its non-deuterated counterpart.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₄D₆N₄O₂ | [2][3] |
| Molecular Weight | 258.35 g/mol | [2][4] |
| CAS Number | 1219804-22-4 | |
| Appearance | Solid | |
| Isotopic Enrichment | 99 atom % D | |
| Synonyms | Hexazinone D6 (N,N-dimethyl D6), 6-[Bis(trideuteriomethyl)amino]-3-cyclohexyl-1-methyl-1,3,5-triazine-2,4-dione | |
| Unlabeled CAS Number | 51235-04-2 |
The chemical structure of Hexazinone-d6 consists of a triazine ring substituted with a cyclohexyl group, a methyl group, and a deuterated dimethylamino group.
Chemical Structure of Hexazinone-d6:
Experimental Protocols
The primary application of Hexazinone-d6 is as an internal standard for the quantitative analysis of Hexazinone in various matrices such as soil, water, and biological samples. Below is a representative experimental protocol for the analysis of Hexazinone using Hexazinone-d6 as an internal standard by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Protocol: Quantitative Analysis of Hexazinone in Soil using Hexazinone-d6 Internal Standard
1. Sample Preparation and Extraction:
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Weigh 10 g of homogenized soil sample into a 50 mL centrifuge tube.
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Spike the sample with a known concentration of Hexazinone-d6 internal standard solution (e.g., 100 µL of a 1 µg/mL solution in methanol).
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Add 20 mL of a suitable extraction solvent (e.g., acetonitrile or a mixture of methanol and water).
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Vortex the sample for 1 minute and shake for 30 minutes on a mechanical shaker.
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Centrifuge the sample at 4000 rpm for 10 minutes.
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Transfer the supernatant to a clean tube.
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The extract may be further cleaned up using solid-phase extraction (SPE) if necessary to remove interfering matrix components.
2. LC-MS/MS Analysis:
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Liquid Chromatography (LC) Conditions:
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Column: A suitable C18 reversed-phase column (e.g., 2.1 x 100 mm, 3.5 µm).
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Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
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Flow Rate: 0.3 mL/min.
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Injection Volume: 5 µL.
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Tandem Mass Spectrometry (MS/MS) Conditions:
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Ionization Mode: Positive Electrospray Ionization (ESI+).
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Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for both Hexazinone and Hexazinone-d6.
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Hexazinone: e.g., m/z 253.2 → 171.1
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Hexazinone-d6: e.g., m/z 259.2 → 177.1
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Optimize collision energies and other MS parameters for maximum sensitivity.
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3. Quantification:
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Create a calibration curve by analyzing a series of standards containing known concentrations of Hexazinone and a constant concentration of Hexazinone-d6.
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Plot the ratio of the peak area of Hexazinone to the peak area of Hexazinone-d6 against the concentration of Hexazinone.
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Determine the concentration of Hexazinone in the unknown samples by interpolating their peak area ratios on the calibration curve.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the quantitative analysis of a target analyte (Hexazinone) using a deuterated internal standard (Hexazinone-d6).
Caption: Workflow for quantitative analysis using an internal standard.
Mechanism of Action of Hexazinone
For context, the herbicidal activity of the non-deuterated Hexazinone stems from its ability to inhibit photosynthesis. It specifically targets the D-1 quinone-binding protein in photosystem II of the electron transport chain in plants. This blockage disrupts the electron flow, leading to the production of reactive oxygen species that cause lipid peroxidation and ultimately, cell death. While this mechanism is fundamental to its herbicidal properties, it is important to distinguish it from the signaling pathways typically studied in drug development.
Conclusion
Hexazinone-d6 is a critical analytical tool for researchers and scientists in various fields, including environmental science and drug metabolism studies. Its well-defined chemical properties and use as an internal standard in robust analytical methods like LC-MS/MS enable the accurate and precise quantification of Hexazinone. The detailed experimental workflow provided in this guide serves as a practical reference for developing and implementing such analytical methods.
